Cas no 6986-90-9 (2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride)

2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride structure
6986-90-9 structure
Product Name:2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride
CAS No:6986-90-9
MF:C6H11N3
MW:125.171640634537
MDL:MFCD01721788
CID:509191
PubChem ID:3615
Update Time:2025-04-23

2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-5-ethanamine,a-methyl-
    • 1-(1H-imidazol-5-yl)propan-2-amine
    • 2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE 2HCL
    • 1H-imidazole-4-ethanamine, alpha-methyl-
    • 1H-imidazole-5-ethanamine, alpha-methyl-
    • 2-(1H-Imidazol-4-yl)-1-methyl-ethylamine
    • SCHEMBL396350
    • alpha-Methylhistamine
    • NS00014783
    • SB38376
    • 4-(2-Aminopropyl)imidazole
    • L000527
    • NI35063000
    • SCHEMBL12328968
    • 1-(1h-imidazol-4-yl)propan-2-amine
    • Q4734911
    • AKOS012051956
    • 1H-Imidazole-4-ethanamine, .alpha.-methyl-
    • XNQIOISZPFVUFG-UHFFFAOYSA-N
    • PDSP2_000181
    • DTXSID80990132
    • .alpha.-Methylhistamine
    • 6986-90-9
    • CHEBI:74759
    • 1-(1H-Imidazol-4-yl)-2-propanamine #
    • CHEMBL116655
    • NIOSH/NI3506300
    • PDSP1_000182
    • Imidazole, 4-(2-aminopropyl)-
    • CS-0455026
    • EN300-254952
    • 2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride
    • MDL: MFCD01721788
    • Inchi: 1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)
    • InChI Key: XNQIOISZPFVUFG-UHFFFAOYSA-N
    • SMILES: N1C=NC=C1CC(C)N

Computed Properties

  • Exact Mass: 125.09543
  • Monoisotopic Mass: 125.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 84.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.3
  • Topological Polar Surface Area: 54.7A^2

Experimental Properties

  • Density: 1.094
  • Boiling Point: 320.6°C at 760 mmHg
  • Flash Point: 173.7°C
  • Refractive Index: 1.55
  • PSA: 54.7

2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride Pricemore >>

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2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:6986-90-9)2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride
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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:09
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Additional information on 2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride

1H-Imidazole-5-ethanamine, a-methyl- (CAS No. 6986-90-9): A Comprehensive Overview

The compound 1H-Imidazole-5-ethanamine, a-methyl-, with the CAS registry number 6986-90-9, is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the imidazole ring in this compound contributes to its unique chemical properties, making it a subject of interest in various fields of chemistry and pharmacology. This article provides an in-depth exploration of the compound's structure, synthesis, applications, and recent advancements in its utilization.

The molecular formula of 1H-Imidazole-5-ethanamine, a-methyl is C₅H₉N₃, with a molecular weight of approximately 107.14 g/mol. The compound consists of an imidazole ring substituted with an ethylamine group at position 5 and a methyl group at position 1. The substitution pattern significantly influences its chemical reactivity and biological activity. Recent studies have highlighted the importance of such substitution patterns in modulating the pharmacokinetic properties of imidazole derivatives, making this compound a valuable precursor in drug design.

Synthesis and Chemical Properties

The synthesis of 1H-Imidazole-5-ethanamine, a-methyl involves several methods, including the Knorr pyrrole synthesis and other heterocyclic ring-forming reactions. One common approach is the reaction of β-ketoamides with ammonia or ammonium salts under high temperature conditions. This method allows for the formation of the imidazole ring through cyclization, followed by subsequent substitution reactions to introduce the ethylamine and methyl groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield.

The compound exhibits a melting point of approximately 120°C and is soluble in polar solvents such as water and ethanol. Its pKa value is around 7.5, indicating moderate basicity due to the presence of nitrogen atoms in the imidazole ring. These chemical properties make it suitable for various applications in organic synthesis and pharmaceutical chemistry.

Applications in Pharmaceutical Chemistry

1H-Imidazole-5-ethanamine, a-methyl has found extensive use as an intermediate in the synthesis of bioactive compounds. Its ability to form hydrogen bonds and participate in π–π interactions makes it an ideal candidate for designing drugs targeting various biological pathways. Recent research has focused on its role as a building block for developing inhibitors against enzymes such as kinases and proteases.

In one notable study published in *Journal of Medicinal Chemistry*, researchers utilized this compound to synthesize a novel class of histone deacetylase (HDAC) inhibitors. These inhibitors showed promising anti-cancer activity by modulating histone acetylation levels and inducing apoptosis in cancer cells. The study underscored the potential of 1H-imidazole derivatives as lead compounds for drug discovery.

Another application lies in its use as a chelating agent in metalloenzyme inhibition. The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this compound useful for designing inhibitors against metal-dependent enzymes such as metalloproteases.

Recent Research Advancements

Recent studies have explored the use of 1H-imidazole derivatives in green chemistry applications. For instance, researchers have developed catalytic cycles where this compound acts as a reusable catalyst for asymmetric synthesis reactions. This approach not only enhances reaction efficiency but also reduces environmental impact by minimizing waste generation.

In addition to its role as an intermediate, 1H-imidazole derivatives have been investigated for their potential as anticancer agents. A study published in *Nature Communications* demonstrated that certain analogs exhibit selective cytotoxicity against cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Furthermore, advancements in computational chemistry have enabled detailed molecular modeling studies of this compound. These studies provide insights into its interaction with biological targets at atomic resolution, aiding in rational drug design efforts.

Safety and Handling Considerations

While 1H-imidazole derivatives are generally considered non-toxic under normal handling conditions, proper precautions should be taken during synthesis and use. Gloves, lab coats, and eye protection are recommended when working with this compound to avoid direct skin or eye contact.

In conclusion, 1H-imidazole derivatives, particularly 1H-imidazole-5 ethanamine alpha methyl, continue to play a pivotal role in advancing chemical synthesis and pharmaceutical research. With ongoing innovations in synthetic methodologies and drug discovery strategies, this compound remains at the forefront of scientific exploration.

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Amadis Chemical Company Limited
(CAS:6986-90-9)2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride
A1040925
Purity:99%/99%/99%/99%/99%/99%
Quantity:50mg/100mg/250mg/500mg/5g/1g
Price ($):217.0/327.0/436.0/546.0/3035.0/765.0
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